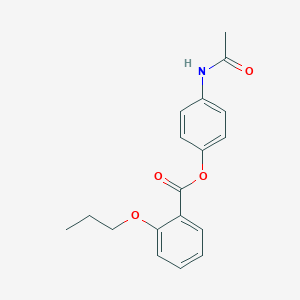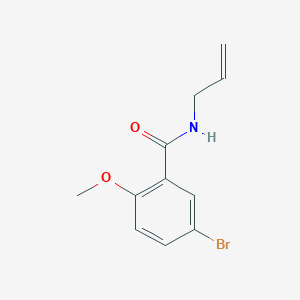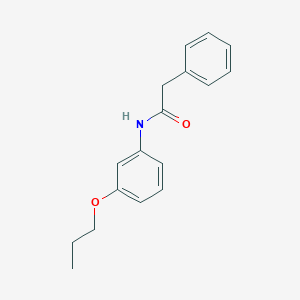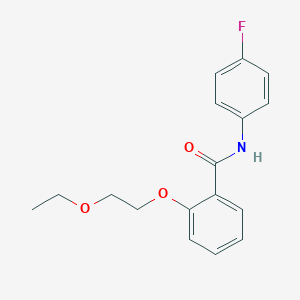![molecular formula C15H15N3O2 B268705 3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
3-[(anilinocarbonyl)amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(anilinocarbonyl)amino]-N-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a tyrosine kinase inhibitor that selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors.
Mecanismo De Acción
3-[(anilinocarbonyl)amino]-N-methylbenzamide selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2, 3-[(anilinocarbonyl)amino]-N-methylbenzamide can block the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. This mechanism of action makes 3-[(anilinocarbonyl)amino]-N-methylbenzamide a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(anilinocarbonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(anilinocarbonyl)amino]-N-methylbenzamide in lab experiments. It can have off-target effects, which can lead to unwanted side effects. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-[(anilinocarbonyl)amino]-N-methylbenzamide. One possible direction is to study its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, the development of more selective JAK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
Aplicaciones Científicas De Investigación
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
3-[(anilinocarbonyl)amino]-N-methylbenzamide |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-methyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-6-5-9-13(10-11)18-15(20)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
Clave InChI |
BABICGIZIXJFRE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)




![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
